![molecular formula C28H17ClO B14539392 Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- CAS No. 62225-12-1](/img/structure/B14539392.png)
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of indeno-fused pyrans, which are characterized by their fused ring systems that include both indene and pyran moieties. The presence of the 4-chlorophenyl and 2-naphthalenyl groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- typically involves a multi-step process that includes the formation of the indene and pyran rings, followed by the introduction of the 4-chlorophenyl and 2-naphthalenyl groups. One common method involves the use of o-phthalaldehydes and 1-arylethylidenemalononitriles as starting materials. The reaction pathway includes aldol addition, carbocyclization, and oxo-cyclization sequences, resulting in the formation of multiple C–C and C–O bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyran-2-ones: These compounds share a similar fused ring system but differ in the position of the fused rings and substituents.
Indeno-fused naphthopyrans: These compounds have similar photochromic properties and are used in similar applications.
Uniqueness
Indeno[2,1-b]pyran, 2-(4-chlorophenyl)-9-(2-naphthalenyl)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. The presence of the 4-chlorophenyl and 2-naphthalenyl groups enhances its ability to participate in various chemical reactions and interact with biological targets.
Properties
CAS No. |
62225-12-1 |
|---|---|
Molecular Formula |
C28H17ClO |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-9-naphthalen-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C28H17ClO/c29-22-13-11-19(12-14-22)26-16-15-25-23-7-3-4-8-24(23)27(28(25)30-26)21-10-9-18-5-1-2-6-20(18)17-21/h1-17H |
InChI Key |
ILIJMABOZXLHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC=C(O4)C5=CC=C(C=C5)Cl)C6=CC=CC=C63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2-Dimethyl-N-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propanamide](/img/structure/B14539311.png)
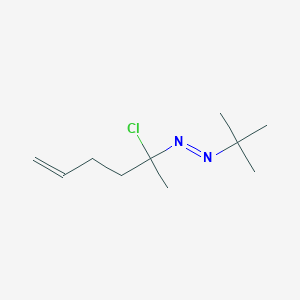
![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene](/img/structure/B14539318.png)
![4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B14539323.png)
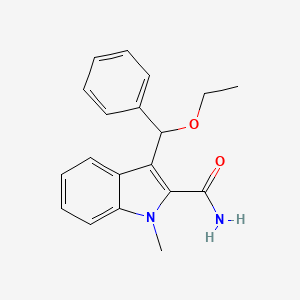
![1,2,2-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14539335.png)
![2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate](/img/structure/B14539342.png)
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14539359.png)
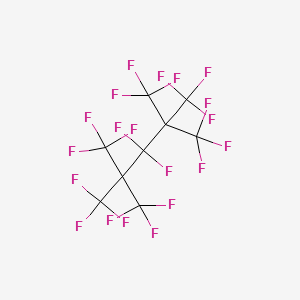
![2-[(Quinolin-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14539376.png)
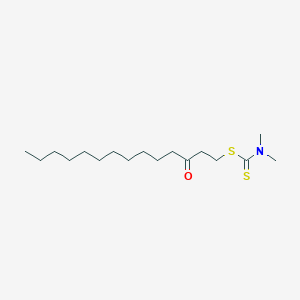
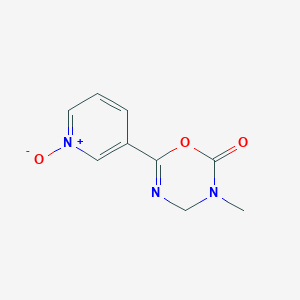
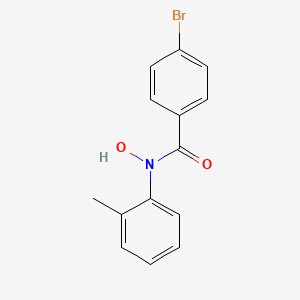
![N-({2-[Hydroxy(phenyl)methyl]phenyl}methyl)-N'-(2-phenylethyl)thiourea](/img/structure/B14539395.png)
